molecular formula C5H7Cl3N2 B3375013 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 1052530-04-7

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No. B3375013
CAS RN: 1052530-04-7
M. Wt: 201.48 g/mol
InChI Key: ZOQVIBAKFBPLJT-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, also known as 5-chloro-2-methyl-1H-imidazole-4-carboxylic acid hydrochloride, is a synthetic organic compound. It belongs to the class of imidazole derivatives and is used as an intermediate in the synthesis of various pharmaceuticals. It is also used in the synthesis of chemical compounds such as carboxylic acids, amines, and alcohols. This compound has a wide range of applications in scientific research, such as in the synthesis of pharmaceuticals, in the study of biochemical processes, and in the development of new drugs. In

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those related to 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, have been extensively reviewed for their antitumor activities. Notably, bis(2-chloroethyl)amino derivatives of imidazole and other imidazole structures have shown promise in preclinical testing for new antitumor drugs, highlighting their potential in synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial Activities

The antimicrobial applications of imidazole, the core structure of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, have been well-documented. As a raw material in the pharmaceutical industry, imidazole is utilized to manufacture anti-fungal drugs such as ketoconazole and clotrimazole. This underscores the compound's significance in developing antimicrobial agents against microbial resistance, suggesting a broader scope for synthesizing imidazole derivatives to combat new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Imidazoline and its derivatives, which share a close structural relationship with 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, are recognized for their efficacy as corrosion inhibitors. Their application is particularly valued in the petroleum industry due to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, characterized by a 5-membered heterocyclic ring and a pendant side chain or alkyl amine substituent, facilitates strong adsorption onto metal surfaces, demonstrating their potential for enhancing corrosion inhibition research (Sriplai, N., & Sombatmankhong, K., 2023).

Mechanism of Action

properties

IUPAC Name

5-chloro-2-(chloromethyl)-1-methylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2.ClH/c1-9-4(7)3-8-5(9)2-6;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQVIBAKFBPLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

CAS RN

1052530-04-7
Record name 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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